2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGUGAWIKKKIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticonvulsant Activity
Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile have been synthesized and tested for their efficacy in preventing seizures. In a study involving various thiazole-integrated compounds, it was found that certain analogues displayed median effective doses significantly lower than standard anticonvulsants such as ethosuximide, indicating their potential as new therapeutic agents for epilepsy treatment .
2. Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. A recent study highlighted the synthesis of thiazole-pyridine hybrids that exhibited potent anti-breast cancer activity against several cancer cell lines, including MCF-7 and HepG2. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .
3. Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been documented in various studies. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. This property is attributed to the ability of thiazole moieties to interact with microbial cell membranes, disrupting their integrity and function .
Agricultural Science
1. Pesticidal Applications
Thiazole derivatives are being explored as potential pesticides due to their biological activity against pests and pathogens affecting crops. The structural characteristics of compounds like this compound contribute to their efficacy in pest management strategies. Studies indicate that these compounds can inhibit key enzymes involved in insect metabolism, leading to increased mortality rates among target species .
2. Plant Growth Regulators
Research has also suggested that certain thiazole derivatives can act as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stressors in plants, making them valuable in agricultural practices aimed at maximizing yield and sustainability .
Material Science
1. Organic Electronics
In the field of material science, thiazole derivatives are being investigated for their potential use in organic electronics. The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can enhance the efficiency and performance of electronic devices .
2. Polymer Chemistry
Thiazole-containing polymers are being developed for use in various applications due to their thermal stability and mechanical properties. Research indicates that incorporating thiazole units into polymer backbones can improve the materials' overall performance in applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variations
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile
- CAS : 250579-91-0
- Molecular Formula : C₁₂H₁₀N₂S (isomer)
- Key Difference : The methylphenyl group is at position 4 of the thiazole ring, while the nitrile is at position 2.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 2-nitrile/4-aryl configuration may influence reactivity in cross-coupling reactions compared to the target compound’s 4-nitrile/2-aryl arrangement .
(4-Methyl-1,3-thiazol-2-yl)acetonitrile
Substituent Modifications on the Aromatic Ring
2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile
- CAS: Not provided
- Formula : C₁₅H₁₆N₂S
- Molecular Weight : 256.37 g/mol
- Key Difference : 4-tert-butylphenyl substituent introduces steric bulk.
- Impact : Increased lipophilicity (predicted logP ~4.8) enhances membrane permeability but may reduce aqueous solubility. The tert-butyl group could stabilize π-π stacking in crystal structures .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- CAS : 499771-17-4
- Formula : C₁₃H₁₀N₂O₂S
- Molecular Weight : 258.30 g/mol
- Key Difference : Benzodioxin substituent replaces methylphenyl.
Functional Group Variations on the Thiazole Ring
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile
- CAS : 1376155-87-1
- Formula : C₈H₁₀N₂OS
- Molecular Weight : 182.25 g/mol
- Key Difference : Methoxyethyl group at position 2.
- Impact : Ether functionality increases polarity (logP ~1.5) and introduces conformational flexibility, which may affect pharmacokinetic properties .
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Solubility Profile |
|---|---|---|---|---|---|---|
| Target Compound | 16441-27-3 | C₁₂H₁₀N₂S | 214.29 | 2-(4-Methylphenyl), 4-nitrile | ~3.5 | Moderate in DMSO, Ethanol |
| 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile | 250579-91-0 | C₁₂H₁₀N₂S | 214.29 | 4-(4-Methylphenyl), 2-nitrile | ~3.5 | Similar to target compound |
| 2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile | N/A | C₁₅H₁₆N₂S | 256.37 | 4-tert-Butylphenyl | ~4.8 | Low in water, high in lipids |
| 2-[4-(Benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | 499771-17-4 | C₁₃H₁₀N₂O₂S | 258.30 | Benzodioxin | ~2.1 | High in polar solvents |
| (4-Methyl-1,3-thiazol-2-yl)acetonitrile | N/A | C₆H₆N₂S | 138.19 | None (simplified structure) | ~1.2 | High in water, methanol |
Biological Activity
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is known for its interaction with various biological targets, and an acetonitrile moiety that may enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C12H10N2S
- Molecular Weight : 214.29 g/mol
- CAS Number : 250579-91-0
The structural characteristics of this compound suggest that it may exhibit lipophilic properties, which can facilitate its interaction with lipid membranes and various biological receptors.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 5.0 | Bactericidal |
| 2-(4-Methylthiazol-2-yl)acetonitrile | 8.0 | Bactericidal |
| 4-Methylphenylthiazole | 10.0 | Bacteriostatic |
The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal effects against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions, potentially leading to the inhibition of key metabolic pathways in microbial cells.
Case Studies
- Antifungal Activity : A study explored the antifungal properties of thiazole derivatives against Candida species. The results indicated that certain derivatives exhibited significant antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
- Synergistic Effects : Another investigation demonstrated that combining thiazole derivatives with conventional antibiotics such as Ciprofloxacin enhanced their efficacy against resistant bacterial strains. This synergistic effect suggests potential applications in overcoming antibiotic resistance .
- Cytotoxicity Studies : In cytotoxicity assessments, thiazole derivatives were shown to have low hemolytic activity, indicating a favorable safety profile for further development as therapeutic agents .
Research Findings
Recent studies have focused on the synthesis and evaluation of novel thiazole derivatives for their biological activities:
- Synthesis Techniques : Various synthetic routes have been explored to produce thiazole derivatives efficiently, highlighting the versatility of these compounds in drug design .
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds may also exhibit anti-inflammatory properties, although further research is needed to confirm these findings .
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the thiazole and acetonitrile moieties?
- Methodological Answer :
- Thiazole Modifications : Introduce halogens (Cl, F) at C2 or C5 to assess steric/electronic effects on binding.
- Nitrile Replacement : Synthesize analogs with carboxylic acid or amide groups to compare hydrogen-bonding capacity.
- High-Throughput Screening : Use parallel synthesis to generate libraries (e.g., 50+ derivatives) and test against multiple targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
